molecular formula C6H6N2O B1143946 pyridine-3-carboxamide CAS No. 1255150-40-3

pyridine-3-carboxamide

Numéro de catalogue: B1143946
Numéro CAS: 1255150-40-3
Poids moléculaire: 122
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pyridine-3-carboxamide, also known as nicotinamide or niacinamide, is an amide derivative of vitamin B2. It serves as a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular energy production and DNA repair . Its molecular structure comprises a pyridine ring with a carboxamide group at the 3-position, contributing to its solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . Beyond its role in metabolism, this compound is commercially exploited in vitamin supplements, cosmetics, and agricultural bio-stimulants due to its ability to enhance plant metabolite accumulation .

Propriétés

Numéro CAS

1255150-40-3

Formule moléculaire

C6H6N2O

Poids moléculaire

122

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Imidazo[1,5-a]pyridine Carboxamides

Imidazo[1,5-a]pyridine-1-carboxamide (IMID 1) and imidazo[1,5-a]pyridine-3-carboxamide (IMID 2) are structural analogs designed to inhibit glycogen synthase kinase-3β (GSK-3β). Key differences include:

  • ADME Properties : IMID 2 derivatives exhibit improved absorption, distribution, and metabolic stability compared to this compound, attributed to scaffold modifications that optimize lipophilicity and hydrogen bonding .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Applications ADME Optimization
This compound Pyridine + carboxamide Metabolic cofactor, cosmetics Moderate
IMID 1/IMID 2 Imidazopyridine + carboxamide GSK-3β inhibition High

Pyrazolo[1,5-a]pyridine-3-carboxamides

These derivatives, such as compound 5k , are optimized for anti-tubercular activity:

  • Antimicrobial Potency: Exhibits nanomolar MIC values against drug-resistant Mycobacterium tuberculosis (Mtb), surpassing this compound’s bacterial inhibition capabilities .
  • Solubility : Unlike this compound, which has moderate solubility, pyrazolo derivatives like apixaban (a pyrazolo[3,4-c]this compound) face low water solubility (0.028 mg/mL), necessitating formulation enhancements .

Table 2: Anti-Tubercular Activity Comparison

Compound MIC (H37Rv Mtb) Solubility (mg/mL) Clinical Efficacy
This compound Not reported 0.028 (water) Limited
Pyrazolo derivative 5k 2.3 nM Low (exact value NA) High (mouse model)

Functional Analogs with Similar Binding Affinities

1-Chloro-3-naphthalen-1-yl-propan-2-one and 13-Oxabicyclo[10.1.0]tridecane

These compounds were compared with this compound in docking studies against EGFR and estrogen receptors (ER):

  • EGFR Binding : this compound showed superior docking scores (-5.376 vs. -5.315) and glide ligand efficiency (-0.597 vs. -0.354), driven by optimized hydrogen bonds (e.g., Lys449, Glu353) .
  • Lipophilicity : this compound’s glide lipo value (-1.089) indicates balanced hydrophobicity, enhancing membrane permeability compared to 13-oxabicyclo (-1.415) .

Table 3: Docking Parameters Against EGFR

Compound Docking Score Glide Ligand Efficiency Glide Lipo
This compound -5.376 -0.597 -1.089
1-Chloro-3-naphthalenyl-propan-2-one -5.315 -0.354 -1.787

CB1 Inverse Agonists (this compound Derivatives)

Modifications at the R1 and R3 positions (e.g., cycloalkyl or heteroaryl groups) yield derivatives with CB1 receptor modulation activity. These compounds, unlike unmodified this compound, show promise in treating obesity and metabolic disorders .

Comparison with Other Carboxamide Scaffolds

  • Piperidine-1-carboxamide : Used in kinase inhibitors (e.g., PF-4457845), this scaffold replaces the pyridine ring with a piperidine moiety, altering target specificity and metabolic stability .
  • Pyrrolidine-3-carboxamide : Industrial-grade variants prioritize cost-effective synthesis over biological activity, contrasting with this compound’s therapeutic focus .

Key Research Findings and Contradictions

  • Solubility : this compound’s application in cosmetics suggests better formulation tolerance than apixaban, which requires cyclodextrin complexes for solubility enhancement .
  • Biological Targets : While this compound derivatives target diverse receptors (CB1, EGFR), their efficacy depends on substituent-driven pharmacokinetic optimization .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.